2-isopropyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione 2-isopropyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
Brand Name: Vulcanchem
CAS No.: 896853-03-5
VCID: VC4633692
InChI: InChI=1S/C23H22N2O5/c1-13(2)21-24-22-19(20(26)17-10-9-16(29-4)11-18(17)30-22)23(27)25(21)12-14-5-7-15(28-3)8-6-14/h5-11,13H,12H2,1-4H3
SMILES: CC(C)C1=NC2=C(C(=O)C3=C(O2)C=C(C=C3)OC)C(=O)N1CC4=CC=C(C=C4)OC
Molecular Formula: C23H22N2O5
Molecular Weight: 406.438

2-isopropyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

CAS No.: 896853-03-5

Cat. No.: VC4633692

Molecular Formula: C23H22N2O5

Molecular Weight: 406.438

* For research use only. Not for human or veterinary use.

2-isopropyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione - 896853-03-5

Specification

CAS No. 896853-03-5
Molecular Formula C23H22N2O5
Molecular Weight 406.438
IUPAC Name 8-methoxy-3-[(4-methoxyphenyl)methyl]-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione
Standard InChI InChI=1S/C23H22N2O5/c1-13(2)21-24-22-19(20(26)17-10-9-16(29-4)11-18(17)30-22)23(27)25(21)12-14-5-7-15(28-3)8-6-14/h5-11,13H,12H2,1-4H3
Standard InChI Key GUCKUCAFZBLFNL-UHFFFAOYSA-N
SMILES CC(C)C1=NC2=C(C(=O)C3=C(O2)C=C(C=C3)OC)C(=O)N1CC4=CC=C(C=C4)OC

Introduction

Synthesis of Chromeno-Pyrimidine Derivatives

The synthesis of chromeno-pyrimidine derivatives typically involves multi-step organic reactions. A common approach includes the condensation of a suitable chromone derivative with a pyrimidine precursor under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Synthesis Steps:

  • Preparation of Chromone Derivative: This involves the synthesis of a chromone ring system, which can be achieved through various methods such as the condensation of phenols with aldehydes or ketones.

  • Condensation with Pyrimidine Precursor: The chromone derivative is then reacted with a pyrimidine precursor, such as aminopyrimidine or its derivatives, to form the chromeno-pyrimidine core.

  • Functionalization: The resulting chromeno-pyrimidine can be further functionalized by introducing substituents like methoxy, alkyl, or benzyl groups through various chemical reactions.

Types of Reactions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used under anhydrous conditions.

  • Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used in the presence of catalysts or under specific pH conditions.

Biological Activities

Chromeno-pyrimidine derivatives are recognized for their diverse biological activities, including anti-inflammatory and anticancer effects. These compounds may interact with various molecular targets such as enzymes and receptors, influencing cellular processes critical for disease progression.

Potential Applications:

  • Anti-inflammatory Agents: They may inhibit specific enzymes involved in inflammatory pathways.

  • Anticancer Agents: Their ability to modulate cellular processes critical for tumor growth and survival makes them potential anticancer candidates.

Data Tables

Given the lack of specific data on 2-isopropyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione, the following table provides general information on chromeno-pyrimidine derivatives:

CompoundMolecular FormulaMolecular WeightBiological Activity
8-methoxy-2-propyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dioneC22H20N2O4364.41 g/molAnti-inflammatory, potential anticancer
8-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-oneC17H14O4282.29 g/molVarious biological activities

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